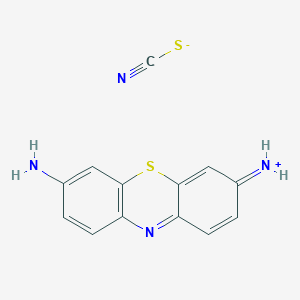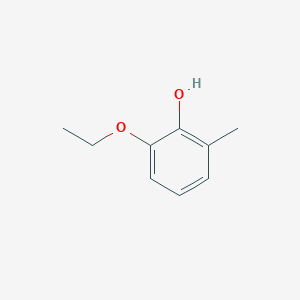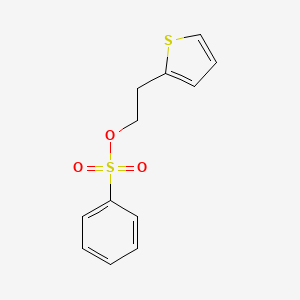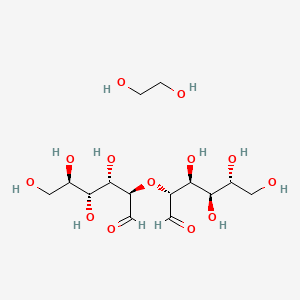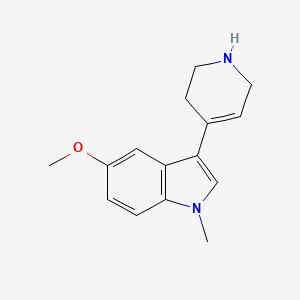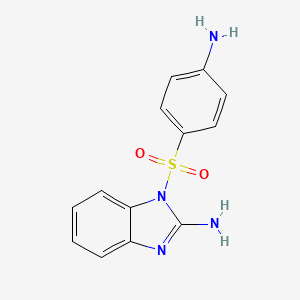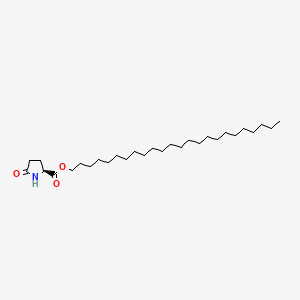
Mercaptopropanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mercapto-1,2-Propandiol, auch bekannt als Mercaptopropanediol, ist eine organische Verbindung mit der Summenformel C3H8O2S. Es ist eine farblose bis blassgelbe Flüssigkeit mit einem charakteristischen Geruch. Diese Verbindung ist bekannt für ihre Thiolgruppe (-SH) und zwei Hydroxylgruppen (-OH), was sie zu einem vielseitigen Molekül in verschiedenen chemischen Reaktionen und Anwendungen macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
3-Mercapto-1,2-Propandiol kann durch verschiedene Methoden synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von Glycidol mit Schwefelwasserstoff. Diese Reaktion kann unter Druck in Gegenwart von Katalysatoren wie Aluminiumoxid oder Natriumaluminiumsilikat durchgeführt werden . Die Reaktionsbedingungen beinhalten typischerweise moderate Temperaturen und Drücke, um gute Ausbeuten zu gewährleisten.
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von 3-Mercapto-1,2-Propandiol häufig die gleiche Reaktion von Glycidol mit Schwefelwasserstoff. Der Prozess ist für die großtechnische Produktion optimiert, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Einsatz von kontinuierlichen Reaktoren und effizienten Trennverfahren trägt zur Erzielung der gewünschten Produktqualität bei.
Chemische Reaktionsanalyse
Arten von Reaktionen
3-Mercapto-1,2-Propandiol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide oder Sulfonsäuren zu bilden.
Reduktion: Die Verbindung kann als Reduktionsmittel wirken, insbesondere beim Aufbrechen von Disulfidbrücken in Proteinen.
Substitution: Die Hydroxylgruppen können an Substitutionsreaktionen teilnehmen und Ester oder Ether bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsbedingungen beinhalten oft die Verwendung von Reduktionsmitteln wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).
Substitution: Saure oder basische Katalysatoren werden verwendet, um Substitutionsreaktionen zu erleichtern, mit Reagenzien wie Acylchloriden oder Alkylhalogeniden.
Wichtige gebildete Produkte
Oxidation: Disulfide, Sulfonsäuren.
Reduktion: Reduzierte Proteine oder Peptide.
Substitution: Ester, Ether.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mercaptopropanediol can be synthesized through several methods. One common method involves the reaction of glycidol with hydrogen sulfide. This reaction can be carried out under pressure in the presence of catalysts such as aluminum oxide or sodium aluminum silicate . The reaction conditions typically include moderate temperatures and pressures to ensure good yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves the same reaction of glycidol with hydrogen sulfide. The process is optimized for large-scale production, ensuring high purity and yield. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Mercaptopropanediol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can act as a reducing agent, particularly in breaking disulfide bonds in proteins.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing conditions often involve the use of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acidic or basic catalysts are used to facilitate substitution reactions, with reagents such as acyl chlorides or alkyl halides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced proteins or peptides.
Substitution: Esters, ethers.
Wissenschaftliche Forschungsanwendungen
3-Mercapto-1,2-Propandiol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 3-Mercapto-1,2-Propandiol beinhaltet seine Thiol- und Hydroxylgruppen. Die Thiolgruppe kann Disulfidbrücken mit anderen Thiol-haltigen Molekülen bilden, was entscheidend für die Proteinfaltung und -stabilisierung ist. Die Hydroxylgruppen können an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen und so die Reaktivität und Bindungsfähigkeit der Verbindung verbessern.
Wirkmechanismus
The mechanism of action of mercaptopropanediol involves its thiol and hydroxyl groups. The thiol group can form disulfide bonds with other thiol-containing molecules, which is crucial in protein folding and stabilization. The hydroxyl groups can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and binding capabilities.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Mercaptoethanol: Ähnlich in der Struktur, aber mit einer Hydroxylgruppe weniger. Es wird häufig als Reduktionsmittel in biochemischen Anwendungen verwendet.
1,2-Ethandithiol: Enthält zwei Thiolgruppen, aber keine Hydroxylgruppen, wodurch es reaktiver bei der Bildung von Disulfiden ist.
Thioglycerol: Eine weitere Thiol-haltige Verbindung mit ähnlichen Anwendungen bei der Reduktion von Disulfidbrücken.
Einzigartigkeit
Die Kombination von Thiol- und Hydroxylgruppen in 3-Mercapto-1,2-Propandiol macht es in seiner Vielseitigkeit einzigartig. Es kann an einer größeren Bandbreite von chemischen Reaktionen teilnehmen als Verbindungen mit nur Thiol- oder Hydroxylgruppen. Diese duale Funktionalität verbessert seine Anwendungen in verschiedenen Bereichen, von der Chemie bis zur Medizin.
Eigenschaften
CAS-Nummer |
38098-46-3 |
|---|---|
Molekularformel |
C3H8O2S |
Molekulargewicht |
108.16 g/mol |
IUPAC-Name |
1-sulfanylpropane-1,1-diol |
InChI |
InChI=1S/C3H8O2S/c1-2-3(4,5)6/h4-6H,2H2,1H3 |
InChI-Schlüssel |
VWNAITWBRLKIIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(O)(O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



